Eflornithine

Neglected Tropical Diseases Parasitology Chiral Resolution

Eflornithine (DFMO) is an enzyme-activated, irreversible suicide inhibitor of ornithine decarboxylase (ODC), targeting polyamine biosynthesis with enantiospecific potency—L-eflornithine exhibits up to 20-fold higher ODC affinity than the D-enantiomer. Unlike reversible ODC inhibitors, DFMO's irreversible mechanism ensures sustained target suppression, critical for stage-specific applications including late-stage CNS trypanosomiasis models where CNS-penetrant therapy is essential. The racemic specification is critical; enantiopure L-eflornithine (IC₅₀ 5.5 μM vs. 9.1 μM racemate) offers 1.65-fold potency advantage for next-generation research. Pharmaceutical-grade DFMO with documented ODC inhibitory activity (KD 1.3±0.3 µM) is essential for chemoprevention and polyamine depletion studies. Procure based on mechanism, not generic class.

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 67037-37-0; 96020-91-6
Cat. No. B15559929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEflornithine
CAS67037-37-0; 96020-91-6
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
InChIKeyVLCYCQAOQCDTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>10 mg/mL

Eflornithine (DFMO) Product Profile: An Irreversible Ornithine Decarboxylase Inhibitor for Targeted Polyamine Depletion


Eflornithine (α-difluoromethylornithine, DFMO; CAS 67037-37-0 / 96020-91-6) is a fluorinated ornithine analog that functions as an enzyme-activated, irreversible suicide inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis [1]. This mechanism distinguishes it from reversible ODC inhibitors and multi-targeted kinase inhibitors, as eflornithine targets only one specific enzyme to block conversion of ornithine to putrescine, thereby depleting intracellular polyamines (putrescine, spermidine, spermine) essential for cell proliferation and differentiation [2]. The compound is available as a racemic mixture of L- and D-enantiomers, with the L-enantiomer demonstrating substantially higher target affinity [3].

Eflornithine Procurement Rationale: Why Alternative ODC Inhibitors and Antiparasitics Cannot Substitute


Eflornithine's clinical utility depends on its unique irreversible suicide inhibition mechanism, which fundamentally differs from reversible ODC inhibitors and alternative chemotherapeutics used in overlapping indications. Substitution with generic polyamine synthesis inhibitors is precluded by three factors: (1) Enantiospecific potency differences—L-eflornithine exhibits up to 20-fold higher ODC affinity than D-eflornithine, making racemic specification critical [1]; (2) Species-specific susceptibility—P. carinii ODC is much less susceptible to eflornithine than host ODC, demonstrating that ODC inhibitors cannot be interchanged without species-matched validation [2]; (3) Stage-specific antiparasitic limitations—in African trypanosomiasis, first-stage drugs (suramin, pentamidine, diminazene) lack CNS penetration required for late-stage disease, while the alternative late-stage agent melarsoprol carries 5-10% reactive encephalopathy mortality [3]. These context-dependent performance gaps necessitate compound-specific procurement.

Eflornithine Comparative Evidence Guide: Quantified Differentiation vs. Melarsoprol, Laser Monotherapy, and Racemic Mixtures


Enantiospecific Potency Advantage: L-Eflornithine IC₅₀ 5.5 μM vs. D-Eflornithine 50 μM in T. b. gambiense

L-eflornithine demonstrates superior in vitro antitrypanosomal potency compared to D-eflornithine and racemic eflornithine against Trypanosoma brucei gambiense, the causative agent of Gambian human African trypanosomiasis. The estimated 50% inhibitory concentrations (IC₅₀) of the three strains combined were 9.1 μM for racemic eflornithine, 5.5 μM for L-eflornithine, and 50 μM for D-eflornithine, establishing that the L-enantiomer is approximately 9-fold more potent than the D-enantiomer and 1.65-fold more potent than the racemic mixture [1].

Neglected Tropical Diseases Parasitology Chiral Resolution

Toxicity Differentiation in Late-Stage Trypanosomiasis: 1.9% Mortality with Eflornithine vs. 5-10% with Melarsoprol

Eflornithine demonstrates substantially lower treatment-associated mortality than melarsoprol in late-stage Trypanosoma brucei gambiense sleeping sickness. In a 207-patient open trial, only 4 patients (1.9%) died during or shortly after eflornithine treatment, whereas melarsoprol is associated with a 5-10% incidence of fatal reactive encephalopathy [1][2]. The relapse rate after eflornithine monotherapy was 9% (13/152 patients followed for ≥1 year), with treatment failures more common in children under 12 years and those receiving oral-only DFMO [1].

Human African Trypanosomiasis Drug Safety Neglected Tropical Diseases

Synergistic Hair Removal Efficacy: 93.5% with Eflornithine + Laser vs. 67.9% with Laser Alone (p=0.021)

Topical eflornithine cream (13.9%) significantly enhances the efficacy of alexandrite laser hair removal in women with facial hirsutism. In a randomized, double-blind, placebo-controlled, right-left comparison study, complete or almost complete hair removal was achieved in 29 of 31 (93.5%) eflornithine-laser-treated sites versus 21 of 31 (67.9%) placebo cream-laser-treated sites (p=0.021, McNemar test) after up to 6 laser sessions at 4-week intervals [1]. Blinded patient grading showed 13/31 patients (41.9%) rated eflornithine side superior to placebo (p=0.029), and hair count analysis demonstrated significant difference (p<0.01) [1].

Dermatology Hirsutism Laser Hair Removal

Stage-Specific Trypanosomiasis Indication: Eflornithine Active Only Against T. b. gambiense; Ineffective Against T. b. rhodesiense

Eflornithine exhibits species-specific antitrypanosomal activity, being effective only against Trypanosoma brucei gambiense (West African sleeping sickness) and not against T. b. rhodesiense (East African sleeping sickness). This contrasts with melarsoprol, which is active against both subspecies but carries higher toxicity, and with first-stage drugs (suramin for T. b. rhodesiense; pentamidine for T. b. gambiense) that lack CNS penetration [1][2]. Eflornithine is indicated exclusively for late-stage (second-stage) T. b. gambiense infection where CNS involvement has occurred [3].

Human African Trypanosomiasis Species Specificity Therapeutic Selection

Eflornithine Optimal Deployment Scenarios: Evidence-Based Applications in Trypanosomiasis and Dermatology


Late-Stage T. b. gambiense Sleeping Sickness: First-Line or Melarsoprol-Relapse Salvage Therapy

Eflornithine is indicated for second-stage Gambian human African trypanosomiasis where trypanosomes have invaded the CNS. Based on the 1.9% treatment-associated mortality (versus 5-10% with melarsoprol) and 9% relapse rate at ≥1 year follow-up [5], eflornithine serves as: (1) first-line therapy in settings where toxicity monitoring for melarsoprol-associated encephalopathy is unavailable; (2) curative salvage therapy for the majority of patients who relapse after melarsoprol treatment [5]; and (3) a component of nifurtimox-eflornithine combination therapy (NECT), which reduces eflornithine monotherapy's 14-day infusion burden while maintaining comparable efficacy (risk difference 0.03; 95% CI: -0.02 to 0.08) [6].

Adjunctive Therapy for Laser Hair Removal in Female Facial Hirsutism

Topical eflornithine 13.9% cream should be considered as an adjunct to alexandrite laser hair removal to accelerate and improve cosmetic outcomes. Based on the 93.5% complete/near-complete hair removal rate with combination therapy versus 67.9% with laser alone (p=0.021) [5], this combination is particularly valuable for patients seeking optimal aesthetic results within a defined treatment window of up to 6 months. The twice-daily application regimen complements rather than replaces mechanical hair removal methods.

Enantiopure L-Eflornithine Development for Improved Trypanosomiasis Chemotherapy

L-eflornithine, with an IC₅₀ of 5.5 μM versus 50 μM for D-eflornithine and 9.1 μM for the racemate [5], represents a development candidate for next-generation trypanosomiasis therapy. The 9-fold potency advantage over the D-enantiomer and 1.65-fold advantage over the racemic mixture [5] warrants pharmacokinetic and clinical studies to determine whether enantiopure L-eflornithine can achieve equivalent or superior efficacy with reduced total drug exposure, potentially addressing the logistic and cost barriers of current racemic eflornithine regimens.

Combination Chemoprevention Trials in Colorectal Cancer and Actinic Keratosis

Eflornithine's ODC inhibition mechanism is being evaluated in placebo-controlled chemoprevention trials for colorectal cancer (in combination with sulindac) and actinic keratosis (versus placebo) [5][6]. These applications leverage eflornithine's demonstrated reduction of polyamine levels that drive cellular hyperproliferation. Procurement for research use in these indications requires pharmaceutical-grade DFMO with documented ODC inhibitory activity (KD 1.3±0.3 µM for L-enantiomer) [7].

Technical Documentation Hub

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